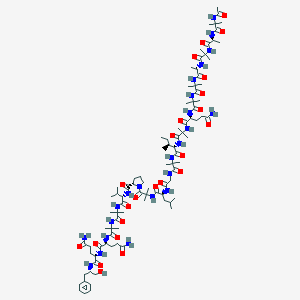
1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3,5-Triazines are a class of compounds known for their diverse applications, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties; for example, certain derivatives are used clinically due to their antitumor properties .
Synthesis Analysis
1,3,5-Triazines can be synthesized from cyanuric chloride through sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . The synthesis can yield a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines .Chemical Reactions Analysis
The most practical method for the synthesis of substituted 1,3,5-triazines is based on the functionalization of cyanuric chloride by successive, controlled nucleophilic substitution of each chloride .Future Directions
The necessity for effective therapy has stimulated research into the design and synthesis of novel antimicrobial molecules. 1,3,5-Triazine derivatives were prepared by conventional method or by using microwave irradiation . Some tested compounds showed promising activity against Staphylococcus aureus and Escherichia coli .
properties
IUPAC Name |
1-(4,6-dichloro-1,3,5-triazin-2-yl)-2-methylisoindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4/c1-18-6-7-4-2-3-5-8(7)9(18)10-15-11(13)17-12(14)16-10/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANIJLYZLFMYTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=CC2=C1C3=NC(=NC(=N3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152267 |
Source


|
| Record name | 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole | |
CAS RN |
118948-80-4 |
Source


|
| Record name | 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118948804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Benz[f]indan-1-ol](/img/structure/B37803.png)
![2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde](/img/structure/B37806.png)
![(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one](/img/structure/B37809.png)